1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-
Description
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-, is a pyrazole-based heterocyclic compound characterized by a 1H-pyrazol-5-amine core substituted with a 3,4-dimethoxyphenyl group at position 4, a methyl group at position 3, and a phenyl group at position 1. Its molecular formula is C₁₇H₁₈N₃O₂, with a molecular weight of 296.35 g/mol (derived from structural analogs in ).
This compound’s significance lies in its role as a key intermediate in medicinal chemistry. For instance, highlights its use in synthesizing pyrazolo[1,5-a]pyrimidine RET kinase inhibitors for lung adenocarcinoma treatment. The 3,4-dimethoxyphenyl substituent contributes to enhanced solubility and target-binding affinity, as evidenced by its incorporation into compounds with improved RET potency and selectivity over KDR (kinase insert domain receptor) ().
Properties
CAS No. |
132576-21-7 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H19N3O2/c1-12-17(13-9-10-15(22-2)16(11-13)23-3)18(19)21(20-12)14-7-5-4-6-8-14/h4-11H,19H2,1-3H3 |
InChI Key |
YCDJFCDTUAIDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Established Synthetic Routes
Cyclocondensation of Hydrazines with β-Ketoesters
The most widely reported method involves cyclocondensation between phenylhydrazine and a β-ketoester bearing methyl and 3,4-dimethoxyphenyl groups. This approach mirrors the synthesis of Eltrombopag intermediates.
Reaction Protocol
- Hydrazine Preparation : 3,4-Dimethoxyphenylhydrazine is synthesized via diazotization of 3,4-dimethoxyaniline followed by reduction. Neutralization with triethylamine may be required for hydrochlorides.
- Cyclocondensation : Reacting the hydrazine with ethyl 3-(3,4-dimethoxyphenyl)-3-oxobutanoate in ethanol under reflux (4–48 hours) yields the pyrazole core. Yields improve with catalytic iodine (50 mol%) or under nitrogen.
Example :
$$ \text{3,4-Dimethoxyphenylhydrazine} + \text{Ethyl 3-(3,4-dimethoxyphenyl)-3-oxobutanoate} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} $$
Yield : 68–84% after column chromatography.
Critical Parameters
Multicomponent Reactions (MCRs)
MCRs offer a one-pot strategy, as demonstrated in selenopyrazole syntheses.
Iodine-Catalyzed Three-Component Synthesis
A mixture of:
- Benzoylacetonitrile derivatives (for C4 and C5)
- Phenylhydrazine (for N1)
- Diaryl diselenides (for C4 substituents)
reacts in acetonitrile with iodine (50 mol%) under reflux to form 4-selanylpyrazoles. Adapting this method by replacing diselenides with dimethoxyphenyl precursors could yield the target compound.
Conditions :
Optimization Strategies
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–84 | 4–48 | 95–98 | High |
| MCR with Iodine | 85–96 | 24–48 | 97–99 | Moderate |
| Microwave-Assisted | 75–82 | 2–4 | 94–96 | Low |
Industrial and Environmental Considerations
- Cost Efficiency : Cyclocondensation uses low-cost reagents (ethanol, hydrazines) but requires column chromatography. MCRs minimize steps but incur higher catalyst costs.
- Green Chemistry : Aqueous-phase cyclocondensation (as in CN104628647A) reduces organic solvent use by 40%, aligning with sustainable practices.
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include molecular iodine, ionic liquids, and nanoparticles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Pharmaceuticals: It serves as a scaffold for the development of drugs with analgesic, anti-inflammatory, and anti-tumor properties.
Organic Synthesis: The compound is employed in the synthesis of diverse heterocyclic compounds and fused heterocyclic scaffolds.
Material Science: It is used in the development of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, including p38 kinase and cannabinoid receptors (hCB1 and hCB2) . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenyl group (present in the target compound and ’s analog) enhances solubility due to methoxy groups’ polarity, whereas the trifluoromethoxy group in ’s compound reduces solubility but improves metabolic stability .
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl and methyl groups optimize interactions with RET kinase’s hydrophobic pocket, as confirmed by X-ray crystallography ().
- In contrast, p-fluorophenyl substituents () improve COX-2 binding via halogen bonding, demonstrating substituent-dependent target divergence .
Biological Activity
The compound 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- , commonly referred to as 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine , is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| CAS Number | 347840-95-3 |
| SMILES | Cc1c(c2ccc(c(c2)OC)OC)c(N)[nH]n1 |
The compound's structure features a pyrazole ring substituted with a dimethoxyphenyl group, contributing to its biological activity.
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell types including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In one study, compounds derived from the pyrazole structure exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 85% inhibition at concentrations as low as 10 µM .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. For instance, certain compounds showed promising results against E. coli and S. aureus, indicating their potential as therapeutic agents in treating bacterial infections .
Study 1: Anticancer Activity
In a comparative study of pyrazole derivatives, compound 10c demonstrated superior anticancer activity with IC50 values of 5.55 μM against HCT-116 cells and 1.82 μM against HepG2 cells . The study emphasized the importance of structural modifications in enhancing cytotoxicity.
Study 2: Anti-inflammatory Mechanisms
Research by Selvam et al. synthesized novel pyrazole derivatives that showed significant anti-inflammatory activity by inhibiting key cytokines involved in inflammatory responses . The findings suggest that modifications at the phenyl position significantly affect biological outcomes.
Study 3: Antimicrobial Efficacy
A study focused on the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivatives revealed promising antimicrobial activity against several strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
Q & A
Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, 1H-pyrazol-5-amine derivatives can be prepared by reacting thiourea analogues with halogenated intermediates under solvent-free conditions, followed by cyclization and oxidation steps . Key intermediates are characterized using:
Q. What spectroscopic methods are critical for confirming the molecular structure of this compound?
- Proton NMR : Identifies aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.7–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- IR spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and confirms the planar geometry of the pyrazole ring, critical for structure-activity studies .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Antitubercular activity is tested against Mycobacterium tuberculosis (MIC values reported in ).
- Antimicrobial screening : Disk diffusion or broth microdilution methods evaluate inhibition zones against bacterial/fungal strains .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
Regioselectivity in multi-step syntheses (e.g., halogenation or formylation) is controlled by:
- Protecting groups : Selective blocking of reactive sites (e.g., methoxy groups on phenyl rings) .
- Catalytic systems : Trifluoroacetic acid (TFA) promotes cyclization in pyrazolo[3,4-b]pyridine derivatives, reducing side reactions .
- Reaction monitoring : LC-MS tracks intermediate formation to optimize reaction conditions .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Discrepancies : Variations in antitubercular MIC values may arise from differences in bacterial strains or assay protocols .
- Resolution : Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ calculations) improve reproducibility. Computational docking studies (e.g., targeting mycobacterial enzymes) can rationalize structure-activity relationships .
Q. How does X-ray crystallography resolve structural ambiguities in derivatives?
Q. What methodological advancements enable green synthesis of pyrazole derivatives?
- Solvent-free condensation : Reduces waste in synthesizing pyrazolo-pyrimidine-diones ().
- Microwave-assisted synthesis : Accelerates reaction times for diarylpyrazoles, improving yields .
Methodological Tables
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
